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These application notes provide detailed protocols for the quantitative determination of
tannase (tannin acyl hydrolase, EC 3.1.1.20) activity using spectrophotometric methods.
Tannase is a commercially significant enzyme that catalyzes the hydrolysis of ester and
depside bonds in hydrolyzable tannins, such as tannic acid, to produce gallic acid and glucose.
[1] Its applications are widespread, ranging from the food and beverage industry for clarifying
juices and wines to the pharmaceutical sector for the synthesis of the antioxidant propyl gallate
and the antibacterial drug trimethoprim.[1][2] Accurate and reproducible methods for measuring
tannase activity are crucial for enzyme characterization, process optimization, and quality
control.

Two primary spectrophotometric methods are detailed below: the rhodanine-based assay,
which measures the formation of a colored product from gallic acid, and a UV
spectrophotometric method that directly measures the substrate (tannic acid) depletion or
product (gallic acid) formation.

Method 1: Rhodanine-Based Chromogenic Assay
for Tannase Activity

This is a sensitive and widely used method based on the formation of a chromogen between
gallic acid, a product of tannase activity, and rhodanine (2-thio-4-ketothiazolidine).[3] The
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resulting colored complex is measured spectrophotometrically at 520 nm. Methyl gallate is a
commonly used substrate for this assay.

Principle

Tannase hydrolyzes a suitable substrate, such as methyl gallate or tannic acid, to release gallic
acid. The liberated gallic acid then reacts with rhodanine in an alkaline solution to form a
colored product, which can be quantified by measuring its absorbance at 520 nm. The intensity
of the color is directly proportional to the amount of gallic acid produced and, therefore, to the
tannase activity.

Experimental Protocol

Materials and Reagents:

Enzyme Solution: A suitably diluted sample containing tannase activity.

e Substrate Solution (0.01 M Methyl Gallate): Dissolve the appropriate amount of methyl
gallate in 0.05 M citrate buffer (pH 5.0).

o Citrate Buffer (0.05 M, pH 5.0): Prepare by mixing appropriate volumes of 0.05 M citric acid
and 0.05 M sodium citrate solutions.

¢ Rhodanine Solution (0.667% w/v): Dissolve 0.667 g of rhodanine in 100 mL of methanol.

o Potassium Hydroxide (KOH) Solution (0.5 N): Prepare by dissolving 2.805 g of KOH in 100
mL of distilled water.

» Gallic Acid Standard Solutions: Prepare a series of standard solutions of gallic acid (e.g., O-
100 uM) in 0.05 M citrate buffer (pH 5.0) for generating a standard curve.

o Spectrophotometer capable of measuring absorbance at 520 nm.
» Water bath or incubator set to the desired reaction temperature (e.g., 30°C or 37°C).

Procedure:
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e Reaction Mixture Preparation: In a microcentrifuge tube, combine 0.25 mL of the enzyme
solution with 0.25 mL of the 0.01 M methyl gallate substrate solution.

 Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,
30°C) for a specific period (e.g., 5-15 minutes).

e Color Development:

o Add 0.3 mL of the 0.667% methanolic rhodanine solution to the reaction mixture and
incubate for 5 minutes at room temperature.

o Add 0.2 mL of 0.5 M KOH solution to the mixture.

¢ Final Incubation and Measurement: Add 4.0 mL of distilled water, mix well, and incubate for
10 minutes at 30°C for color stabilization. Measure the absorbance at 520 nm against a
blank.

o Blank Preparation: A control reaction should be prepared where the enzyme is added after
the addition of KOH to account for any non-enzymatic hydrolysis or interfering substances.

o Standard Curve: Prepare a standard curve by reacting known concentrations of gallic acid
with rhodanine and KOH following the same procedure.

» Calculation of Tannase Activity: Determine the concentration of gallic acid released in the
enzymatic reaction from the standard curve. One unit of tannase activity is typically defined
as the amount of enzyme that liberates one micromole of gallic acid per minute under the
specified assay conditions.

Logical Workflow for Rhodanine-Based Assay

Mix Enzyme and Incubate at Add Rhodanine Add KOH Solution Dilute with Water and Measure Absorbance Calculate Activity using
Substrate Solution Optimal Temperature Solution to Stop Reaction Incubate for Color Development at520 nm Gallic Acid Standard Curve

Click to download full resolution via product page

Caption: Workflow for the rhodanine-based spectrophotometric assay of tannase activity.
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Method 2: UV Spectrophotometric Assay for
Tannase Activity

This method is based on monitoring the change in absorbance in the UV spectrum due to the
enzymatic hydrolysis of tannic acid. The activity can be determined by either measuring the
decrease in the concentration of the substrate, tannic acid, at 310 nm, or by measuring the
increase in the concentration of the product, gallic acid, at 250 nm.

Principle

Tannic acid and its hydrolysis product, gallic acid, have distinct UV absorption spectra. Tannic
acid exhibits a strong absorbance at 310 nm, while gallic acid has a maximum absorbance at
250 nm. By monitoring the change in absorbance at either of these wavelengths over time, the
rate of the enzymatic reaction can be determined.

Experimental Protocol

Materials and Reagents:
e Enzyme Solution: A suitably diluted sample containing tannase activity.

e Substrate Solution (0.008% w/v Tannic Acid): Dissolve 8 mg of tannic acid in 100 mL of 50
mM sodium acetate buffer (pH 4.7).

e Sodium Acetate Buffer (50 mM, pH 4.7): Prepare by mixing appropriate volumes of 50 mM
acetic acid and 50 mM sodium acetate solutions.

o UV-Vis Spectrophotometer capable of measuring absorbance at 250 nm and 310 nm.
e Quartz cuvettes.

o Water bath or incubator set to the desired reaction temperature (e.g., 25°C).
Procedure:

o Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (250 nm for
gallic acid detection or 310 nm for tannic acid detection) and zero it with the sodium acetate
buffer.
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e Reaction Mixture Preparation: In a quartz cuvette, add 2.0 mL of the 0.008% tannic acid
substrate solution and 0.5 mL of the sodium acetate buffer.

e Initiation of Reaction: Add 0.5 mL of the enzyme solution to the cuvette, mix quickly, and
immediately start recording the absorbance.

e Absorbance Measurement: Record the change in absorbance at regular time intervals (e.g.,
every 30 seconds) for a total of 5-10 minutes.

e Blank Preparation: A control reaction should be run without the enzyme to account for any
non-enzymatic hydrolysis of the substrate.

» Calculation of Tannase Activity: Calculate the initial rate of the reaction (AA/min) from the
linear portion of the absorbance versus time plot. The enzyme activity can be expressed in
units, where one unit is often defined as the amount of enzyme that causes a change in
absorbance of 0.01 per minute at 25°C.

Experimental Workflow for UV Spectrophotometric
Assay

Prepare Reagents
(Enzyme, Tannic Acid,
Buffer)

Set Spectrophotometer to Mix Substrate and Buffer Add Enzyme to Initiate Record Absorbance Change Calculate Reaction Rate
250 nm or 310 nm in Cuvette Reaction Over Time (AA/min)

Click to download full resolution via product page

Caption: Workflow for the UV spectrophotometric assay of tannase activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric
determination of tannase activity, compiled from various sources. These values can serve as a
starting point for assay optimization.
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Method 1: Method 2: UV
Parameter Rhodanine-Based Spectrophotometri  Reference
Assay c Assay
Substrate Methyl Gallate Tannic Acid
Substrate
_ 0.01 M 0.008% (w/v)
Concentration
250 nm (Gallic Acid) /
Wavelength (Amax) 520 nm ] ]
310 nm (Tannic Acid)
pH 5.0 4.7
) 50 mM Sodium
Buffer 0.05 M Citrate Buffer
Acetate Buffer
Temperature 30-37°C 25°C
Enzyme Unit 1 pmol of gallic acid )
AA of 0.01/min
Definition released/min

Signaling Pathway of Tannase Action

The enzymatic action of tannase on a hydrolyzable tannin like tannic acid involves the

cleavage of ester and depside bonds to release gallic acid and a core polyol, typically glucose.

Tannic Acid
(Hydrolyzable Tannin)

Tannase
(Tannin Acyl Hydrolase)
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Click to download full resolution via product page

Caption: Enzymatic hydrolysis of tannic acid by tannase.

These protocols and notes provide a comprehensive guide for the reliable and reproducible

measurement of tannase activity. Researchers are encouraged to optimize the specific
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conditions for their particular enzyme and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8822749?utm_src=pdf-custom-synthesis
https://www.creative-enzymes.com/service/enzyme-activity-measurement-for-tannase_148.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3768578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3768578/
https://www.researchgate.net/publication/12632731_A_Spectrophotometric_Method_for_Assay_of_Tannase_Using_Rhodanine
https://www.benchchem.com/product/b8822749#spectrophotometric-determination-of-tannase-activity
https://www.benchchem.com/product/b8822749#spectrophotometric-determination-of-tannase-activity
https://www.benchchem.com/product/b8822749#spectrophotometric-determination-of-tannase-activity
https://www.benchchem.com/product/b8822749#spectrophotometric-determination-of-tannase-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8822749?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

